N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKJSBSFYSKTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Intermediate: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Derivative Preparation: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Coupling of Pyrazole and Thiophene: The pyrazole intermediate is then coupled with the thiophene derivative through a nucleophilic substitution reaction.
Introduction of the Chlorothiophene Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorothiophene moiety allows for various substitution reactions, including nucleophilic aromatic substitution with amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted chlorothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing thiophene and pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole-thiophene-based amides have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity. In one study, the synthesis of functionalized thiophene-based pyrazole amides led to the identification of compounds with potent activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, outperforming standard treatments like cisplatin .
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been reported to possess antifungal properties against pathogens such as Fusarium graminearum and Rhizoctonia solani. The incorporation of pyrazole into these structures may enhance their efficacy, making them suitable candidates for developing new antifungal agents .
Materials Science
2.1 Nonlinear Optical Properties
The unique electronic properties of thiophene and pyrazole derivatives lend themselves to applications in nonlinear optics. Research has shown that certain pyrazole-thiophene compounds exhibit nonlinear optical characteristics that could be harnessed in photonic devices. These materials are being explored for their potential use in optical limiting and signal processing applications .
2.2 Organic Light Emitting Diodes (OLEDs)
Compounds like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide are being investigated for their use in OLED technology due to their favorable electronic properties and stability. The integration of such compounds into OLEDs could lead to improved performance and efficiency in display technologies .
Agricultural Chemistry
3.1 Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agriculture as a pesticide or fungicide. Research has indicated that thiophene derivatives can exhibit significant activity against agricultural pests and diseases, making them valuable for crop protection strategies .
3.2 Herbicidal Properties
Studies on related compounds have revealed herbicidal properties that could be beneficial for weed management in agricultural settings. The development of new herbicides based on the pyrazole-thiophene scaffold is an area of active research, aiming to create more effective and environmentally friendly options for farmers .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Synthesis of Functionalized Thiophene Based Pyrazole Amides | Investigate anticancer properties | Identified compounds with high cytotoxicity against HepG-2 and A-549 cell lines |
| Design and Synthesis of Novel 3-(Thiophen-2-yl)-1,5-Dihydro-2H-Pyrrol-2-One Derivatives | Explore antifungal activity | Compounds exhibited significant antifungal effects against multiple pathogens |
| Nonlinear Optical Properties of Pyrazole-Thiophene Derivatives | Assess optical characteristics | Compounds displayed promising nonlinear optical behaviors suitable for photonic applications |
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The thiophene rings could contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on substituents, heterocyclic cores, and reported bioactivities.
Structural Analogues with Pyrazole-Thiophene Hybrids
- N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (Compound 13, ) Structural Differences: Replaces the ethyl bridge with a sulphonamide group and includes a dichlorophenylmethyl substituent. Functional Impact: The sulphonamide group may enhance solubility but reduce membrane permeability compared to the carboxamide in the target compound.
- 5-(5-Chloro-2-thienyl)-N′-[(E)-(2-methoxyphenyl)methylene]-1H-pyrazole-3-carbohydrazide () Structural Differences: Features a carbohydrazide linker and a methoxyphenyl substituent instead of the ethyl-pyrazole-thiophene backbone.
Thiophene vs. Thiazole Carboxamides
- Dasatinib (BMS-354825, ) Core Heterocycle: Replaces thiophene with a thiazole ring, a bioisostere with higher electron deficiency. Functional Impact: Thiazole’s electron-deficient nature enhances interactions with kinase active sites (e.g., BCR-ABL in Dasatinib), whereas thiophene may prioritize different targets like bacterial enzymes .
- N-(2-Chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide () Substituent Variation: Includes a pyridinylcarbamoyl group, which may improve kinase selectivity. Synthetic Route: Similar carboxamide coupling methods (e.g., nucleophilic substitution) suggest shared synthetic challenges with the target compound .
Substituent Effects on Bioactivity
- Halogenated Thiophenes () 5-Bromo vs. 5-Chloro Thiophene: Bromine’s larger atomic size may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine. Foroumadi et al. (2005) reported bromothiophene-quinolone hybrids with antibacterial MIC values <1 µg/mL, suggesting chlorine in the target compound might offer comparable potency with improved pharmacokinetics .
Tabulated Comparison
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic moieties, namely pyrazole and thiophene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that compounds with pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, a study conducted by Umesha et al. (2009) highlighted the structure–activity relationship of pyrazole derivatives, indicating that modifications in the thiophene ring enhance antimicrobial efficacy against various bacterial strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies indicated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory efficacy was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), with a percentage of anti-inflammatory power (DAI) reaching up to 50% in carrageenan-induced edema models .
| Test Model | DAI (%) | Comparison |
|---|---|---|
| Carrageenan-induced edema | 50.05 ± 16.244 | Comparable to ibuprofen (57.22 ± 20.134) |
Anticancer Activity
The anticancer properties of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene have been investigated in several cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in human breast cancer cells (MCF7), with an IC50 value of approximately 25 µM . Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study on RAW264.7 macrophages, treatment with the compound resulted in a dose-dependent decrease in nitric oxide production, indicating its role as an effective anti-inflammatory agent by inhibiting iNOS expression .
Q & A
Basic Questions
Q. What are the common synthetic pathways for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide?
- Answer: The compound can be synthesized via multi-step protocols involving:
- Sulfur-directed lithiation of chlorothiophene derivatives to generate reactive intermediates, followed by nucleophilic coupling with aryl isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) to form carboxamide cores .
- NaH-mediated coupling for introducing pyrazole and thiophene moieties, as seen in analogous carboxamide syntheses .
- Protection/deprotection strategies (e.g., using 4-methoxybenzyl chloride) to stabilize intermediates during sequential functionalization .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer: Essential methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of pyrazole and thiophene substituents .
- IR spectroscopy to verify carboxamide C=O stretching (~1650–1700 cm⁻¹) and NH bonds .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
Q. What preliminary biological activities have been reported for structurally related carboxamides?
- Answer: Analogous compounds exhibit:
- Antimicrobial activity via pH-dependent mechanisms, particularly against Gram-positive bacteria .
- Anticancer potential through kinase inhibition (e.g., Dasatinib-like targets such as BCR-ABL) .
- Antioxidant properties linked to thiophene and pyrazole redox activity .
Q. What safety protocols are recommended for handling this compound?
- Answer: Key precautions include:
- Using fume hoods and personal protective equipment (PPE) due to potential toxicity of chlorothiophene and pyrazole intermediates .
- Avoiding direct skin contact; immediate washing with water and consultation with a physician if exposed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Answer:
- Temperature control : Lowering reaction temperatures during lithiation steps minimizes side-product formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency for thiophene-pyrazole assembly .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in NaH-mediated reactions .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Answer:
- Variable-temperature NMR to identify dynamic rotational isomers in thiophene or pyrazole groups .
- 2D NMR techniques (COSY, HSQC) to assign overlapping proton environments .
- Computational DFT calculations to predict and compare theoretical vs. experimental spectra .
Q. What computational approaches are suitable for predicting the compound’s biological targets?
- Answer:
- Molecular docking against kinase domains (e.g., EGFR, VEGFR) using PyMOL or AutoDock .
- QSAR modeling to correlate substituent effects (e.g., chloro vs. methyl groups) with activity .
- MD simulations to assess binding stability in putative protein targets .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?
- Answer:
- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., -CF₃) may boost antimicrobial activity .
- Thiophene substitution : Replacing chlorine with fluorine could improve metabolic stability .
- Side-chain optimization : Adjusting ethyl linker length to balance solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
